molecular formula C9H6BrNO B6299670 5-Bromoisoquinolin-8-ol CAS No. 1892644-18-6

5-Bromoisoquinolin-8-ol

Cat. No. B6299670
CAS RN: 1892644-18-6
M. Wt: 224.05 g/mol
InChI Key: ASEOSMQJCKDQAA-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-8-ol is a chemical compound with the CAS Number: 1892644-18-6 . It has a molecular weight of 224.06 and its linear formula is C9H6BrNO . It is a solid substance stored at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 224.06 . The compound’s InChI code is 1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H , indicating its molecular structure .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of novel 8-hydroxyquinoline derivatives, which include compounds related to 5-Bromoisoquinolin-8-ol, as acid corrosion inhibitors for mild steel. These studies highlight their synthesis, characterization, and evaluation, showing high inhibition efficiency and chemisorption on metal surfaces. The compounds are evaluated through various methods such as gravimetric, electrochemical, and theoretical studies, indicating their potential as protective agents against corrosion in acidic environments (Rbaa et al., 2020).

Antimicrobial Evaluation

Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings suggest the compounds' utility in addressing microbial resistance and infections (Krishna, 2018).

Synthesis and Characterization

The synthesis and characterization of this compound and related compounds have been subjects of interest in the context of developing pharmacologically active compounds. These studies cover the preparation of bromoquinolines and their nitro derivatives, contributing to the broader field of organic synthesis and offering insights into potential applications in medicinal chemistry (Brown & Gouliaev, 2005).

Metal Complexation and Ligand Development

Research into the complexation of divalent transition metals with 8-hydroxyquinoline derivatives, including those structurally related to this compound, has been conducted to explore their potential in developing novel ligands for metal coordination. These studies aim to harness the pharmacological significance of 8-hydroxyquinolines, investigating their metal complexes for antimicrobial activity and suggesting their applicability in therapeutic and industrial applications (Patel & Patel, 2017).

Inhibitors in Drug Design

This compound has also been investigated as a precursor or component in the synthesis of inhibitors targeting specific biochemical pathways. For example, its derivatives have been evaluated as AMPA receptor antagonists and for their role in inhibiting poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. These studies underscore the compound's versatility and potential in drug design and development for treating various diseases, including neurodegenerative disorders and cancer (Geng Min, 2011).

Safety and Hazards

The safety information for 5-Bromoisoquinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromoisoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEOSMQJCKDQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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